molecular formula C11H13NO3 B15319213 Methyl 4-(3-aminooxetan-3-yl)benzoate

Methyl 4-(3-aminooxetan-3-yl)benzoate

Cat. No.: B15319213
M. Wt: 207.23 g/mol
InChI Key: MNMRTGMITQUFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-aminooxetan-3-yl)benzoate is a chemical compound that features a benzoate ester linked to an oxetane ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate typically involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The detailed synthetic route may vary depending on the desired purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminooxetan-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(3-aminooxetan-3-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminooxetan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxyoxetan-3-yl)benzoate
  • Methyl 4-(3-methyloxetan-3-yl)benzoate
  • Methyl 4-(3-chlorooxetan-3-yl)benzoate

Uniqueness

Methyl 4-(3-aminooxetan-3-yl)benzoate is unique due to the presence of the amino group on the oxetane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(3-aminooxetan-3-yl)benzoate

InChI

InChI=1S/C11H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11/h2-5H,6-7,12H2,1H3

InChI Key

MNMRTGMITQUFCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(COC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.